1-(3,5-Dichloro-4-methoxyphenyl)piperazine
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Overview
Description
1-(3,5-Dichloro-4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two chlorine atoms and one methoxy group attached to the phenyl ring, making it a dichloro-methoxy derivative of piperazine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dichloro-4-methoxyphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dichloro-4-methoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity .
Chemical Reactions Analysis
1-(3,5-Dichloro-4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3,5-Dichloro-4-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby affecting neuronal signaling pathways . Additionally, its interaction with cellular proteins can influence cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
1-(3,5-Dichloro-4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the chlorine atoms present in this compound, resulting in different chemical and biological properties.
1-(3,4-Dichlorophenyl)piperazine: This compound has chlorine atoms at different positions on the phenyl ring, which can lead to variations in reactivity and biological activity.
1-(3,5-Dichlorophenyl)piperazine: Similar to the target compound but without the methoxy group, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H14Cl2N2O |
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Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H14Cl2N2O/c1-16-11-9(12)6-8(7-10(11)13)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
InChI Key |
AJOOWSQLZCGHIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)N2CCNCC2)Cl |
Origin of Product |
United States |
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